N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
This compound features a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethyl linker connected to a 2-(trifluoromethyl)benzamide moiety. The pyridazinone ring provides a planar, electron-deficient heterocyclic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-1-3-12(13)16(25)21-9-10-23-15(24)8-7-14(22-23)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAZMPIHNRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step synthesis process. Key steps include:
Synthesis of the pyridazinone core through cyclization reactions involving appropriate starting materials.
Introduction of the cyclopropyl group via alkylation reactions under controlled conditions.
Attachment of the ethyl linkage through a nucleophilic substitution reaction.
Finally, the trifluoromethylbenzamide moiety is introduced through amidation reactions.
These steps often require specific reaction conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve optimal yields.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is typically optimized for cost-effectiveness and efficiency. This may involve:
Use of scalable reaction vessels.
Employing continuous flow chemistry techniques.
Utilizing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed: Depending on the type of reaction, the products formed from reactions involving this compound can vary widely. These products may include modified derivatives that retain the core structure but exhibit altered functionalities.
Scientific Research Applications
Chemistry: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is utilized as a building block in the synthesis of complex molecules for research in organic chemistry. It serves as a precursor in various synthetic pathways to create novel compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic effects. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development. Studies explore its efficacy in treating diseases or conditions at the molecular level.
Industry: The compound finds applications in industrial processes, particularly in the development of advanced materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other specialized materials.
Mechanism of Action
Molecular Targets and Pathways Involved: The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. It may bind to proteins, enzymes, or receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and molecular distinctions:
Functional Group Impact on Properties
- Pyridazinone vs. Pyrimidinone: The pyridazinone ring (two adjacent nitrogen atoms) in the target compound creates a more electron-deficient environment compared to pyrimidinone (one nitrogen atom). This may enhance interactions with polar residues in enzyme active sites .
- Trifluoromethyl Position : The 2-position in the target compound reduces steric hindrance compared to 3- or 4-substituted analogs (e.g., and ). This positioning may optimize binding to narrow hydrophobic pockets in targets like kinases or proteases .
- Cyclopropyl vs.
Pharmacokinetic Considerations
- Solubility : The target compound’s moderate molecular weight (350.32) and single trifluoromethyl group likely afford better aqueous solubility than bis(trifluoromethyl) analogs (e.g., ), which are highly lipophilic .
- Half-Life : Compounds with sulfur-containing linkers (e.g., ) may exhibit prolonged half-lives due to reduced renal clearance, whereas the target compound’s ethyl linker could favor faster elimination .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinones, which has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicative of its complex structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The mechanism of action for this compound involves modulation of specific biological targets, such as enzymes or receptors that are pivotal in various signaling pathways. Research indicates that it may influence pathways associated with cell proliferation and apoptosis, making it a candidate for therapeutic interventions in oncology.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines. This suggests potential efficacy in inhibiting tumor growth through the modulation of cell cycle regulators.
- In vivo studies have demonstrated promising antitumor activity, indicating that this compound could be developed further as an anticancer agent .
-
Cell Proliferation Modulation :
- The compound has been linked to significant effects on pathways related to cell proliferation. Its structural features allow it to interact with key proteins involved in these pathways, which is crucial for cancer therapy .
- Potential Diabetes Treatment :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor Activity | Induces G1 arrest and apoptosis | |
| Cell Proliferation | Modulates signaling pathways | |
| β-cell Protection | Potential protective effects against ER stress |
Case Study 1: Antitumor Efficacy
In a recent study, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM, with an observed EC50 value suggesting effective potency in inducing apoptosis.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound led to the activation of caspase pathways, confirming its role in promoting apoptotic processes within malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
